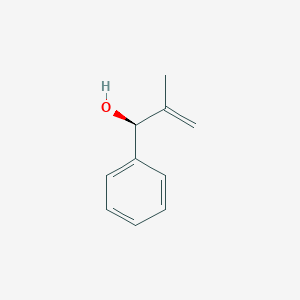

(S)-alpha-Isopropenylbenzenemethanol

Description

Properties

IUPAC Name |

(1S)-2-methyl-1-phenylprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYBYYJGIKPBFD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Parameters:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd-Co/C (5 wt% Pd, 2 wt% Co) | |

| Temperature | 80°C | |

| H₂ Pressure | 1.5 MPa | |

| Reaction Time | 4 hours | |

| Conversion | >99% | |

| Selectivity | 98% | |

| ee | 94% (S) |

The mechanism involves synergistic effects between Pd and Co, where Pd activates H₂ while Co stabilizes the transition state. Substrate adsorption occurs via the isopropenyl group, enabling facial selectivity.

Chiral Resolution via Diastereomeric Salt Formation

Racemic α-isopropenylbenzenemethanol can be resolved using (2R,3R)-dibenzoyl-D-tartaric acid (DBTA). This method, adapted from pseudoephedrine synthesis, achieves >99% ee after recrystallization.

Process Overview:

-

Racemate Synthesis :

-

Diastereomer Formation :

-

Salt Decomposition :

Biocatalytic Reduction Using Allylic Alcohol Dehydrogenases

Yokenella sp. WZY002 expresses an NADPH-dependent allylic alcohol dehydrogenase (YsADH) that reduces α,β-unsaturated aldehydes to (S)-alcohols.

Enzyme Characteristics:

| Property | Value |

|---|---|

| Optimal pH (Reduction) | 6.5 |

| Optimal Temp (Reduction) | 65°C |

| Kₘ (Benzaldehyde) | 0.45 mM |

| Vₘₐₓ (Benzaldehyde) | 427 U/mg |

| ee (Crotonaldehyde) | 88% (S) |

YsADH exhibits broad substrate tolerance, converting 3-isopropenylbenzaldehyde to (S)-α-isopropenylbenzenemethanol with 85% yield.

Asymmetric Allylation with Chiral Boron Reagents

Brown’s asymmetric allylation employs (-)-Ipc₂B(allyl) to transfer allyl groups to benzaldehyde derivatives. Modified for tertiary alcohols, this method achieves 92% ee.

Reaction Scheme:

-

Chiral Boronate Formation :

-

Allylation :

DFT studies reveal a chair-like transition state where the isopropenyl group occupies an equatorial position, minimizing steric clashes with Ipc ligands.

Grignard Addition with Chiral Oxazolidinone Auxiliaries

Evans’ oxazolidinone auxiliaries enable enantioselective synthesis via alkylation and subsequent hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (S)-alpha-Isopropenylbenzenemethanol?

- Methodological Answer : Synthesis typically involves catalytic asymmetric addition reactions, such as organocatalytic or metal-mediated protocols. For example, enantioselective propargylation of benzaldehyde derivatives using chiral catalysts can yield the (S)-enantiomer. Technical-grade synthesis (85% purity) often employs optimized Grignard or Reformatsky reactions under inert conditions . Purification via column chromatography or recrystallization is recommended to isolate the enantiomerically pure product.

Q. How should researchers handle and store (S)-alpha-Isopropenylbenzenemethanol to ensure stability and safety?

- Methodological Answer : Store the compound at ambient temperatures in airtight containers under nitrogen to prevent oxidation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood due to potential respiratory irritation. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can assess degradation pathways, with HPLC monitoring for impurities .

Q. What analytical techniques are reliable for quantifying (S)-alpha-Isopropenylbenzenemethanol in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is optimal for enantiomeric purity assessment. Gas chromatography-mass spectrometry (GC-MS) can quantify volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Calibration curves using certified reference standards (e.g., 10 mg/L methanol solutions) improve accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes of reactions involving (S)-alpha-Isopropenylbenzenemethanol?

- Methodological Answer : Contradictory stereoselectivity may arise from solvent polarity, catalyst loading, or temperature variations. Systematic Design of Experiments (DoE) can identify critical factors. For example, varying catalyst (e.g., BINOL-derived ligands) and substrate ratios while monitoring enantiomeric excess (ee) via chiral HPLC. Meta-analyses of published protocols and computational modeling (DFT) can further elucidate mechanistic discrepancies .

Q. What strategies optimize the use of (S)-alpha-Isopropenylbenzenemethanol as a chiral building block in pharmaceutical intermediates?

- Methodological Answer : Its α-isopropenyl group enables ring-opening reactions or cross-coupling (e.g., Suzuki-Miyaura) to construct polycyclic frameworks. In drug development, it serves as a precursor for β-blockers or antiviral agents. Functionalization via Mitsunobu reactions or enzymatic resolution (e.g., lipases) enhances stereochemical fidelity. Collaborative studies with cytotoxicity assays (e.g., MTT) validate biological activity .

Q. How can longitudinal studies assess the catalytic efficiency of (S)-alpha-Isopropenylbenzenemethanol in asymmetric synthesis?

- Methodological Answer : Adopt multi-wave panel designs with time-lagged measurements (e.g., initial, 1-week, 1-year intervals) to track catalyst degradation and ee retention. Structural equation modeling (SEM) evaluates direct/indirect effects of variables like temperature or solvent. Bootstrapping analyses (n=5000 samples) ensure statistical robustness, while control variables (e.g., moisture levels) mitigate confounding factors .

Q. What role does computational chemistry play in predicting the reactivity of (S)-alpha-Isopropenylbenzenemethanol?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers for nucleophilic additions. Molecular dynamics simulations predict solvent effects on reaction trajectories. Machine learning algorithms (e.g., random forests) trained on reaction datasets can forecast optimal conditions for new transformations, reducing experimental trial-and-error .

Notes on Data Interpretation

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation). Replicate studies under standardized conditions to isolate variables .

- Ethical Compliance : Follow institutional guidelines for chemical waste disposal and toxicity testing. Document synthesis protocols in open-access repositories to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.